Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of bromine, fluorine, hydroxyl, and methoxy groups into the quinoline structure enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and esterification reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the yield and minimizing by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Esterification and Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce ketones or alkanes .
Scientific Research Applications
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of halogen atoms and hydroxyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways involved in DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is unique due to the specific combination of bromine, fluorine, hydroxyl, and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, noted for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its molecular formula C15H13BrFNO4 and a molecular weight of 344.13 g/mol. The structure features a quinoline core substituted with bromine, fluorine, hydroxyl, and methoxy groups, which enhance its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃BrFNO₄ |
Molecular Weight | 344.13 g/mol |
CAS Number | 1956331-67-1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds in the quinoline family are known for their efficacy against various pathogens:
- Antibacterial Activity : The compound has shown potential against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics. For example, it demonstrated inhibition zones of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumonia .
- Antifungal Activity : Studies have suggested that variations in halogen substitution can significantly influence antifungal efficacy. The unique combination of bromine and fluorine in this compound may enhance its effectiveness against fungal strains .
The mechanism of action involves interaction with specific biological targets such as enzymes and receptors. The presence of halogens and hydroxyl groups increases binding affinity, leading to modulation or inhibition of enzyme activity. This interaction may disrupt cellular pathways related to DNA replication and protein synthesis .
Case Studies
- Antiviral Activity : A study highlighted the antiviral potential of quinoline derivatives, showing that increasing lipophilicity correlates with enhanced antiviral activity. This compound may serve as a lead compound for developing antiviral agents against emerging viral threats like COVID-19 .
- Cytotoxicity Studies : In vitro studies assessed cytotoxicity against cancer cell lines, revealing that the compound exhibits selective toxicity towards malignant cells while sparing normal cells. This selectivity is critical for developing safe therapeutic agents .
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound is being explored for various applications:
- Drug Development : Its structural characteristics make it a candidate for synthesizing new antimicrobial and anticancer agents.
- Agrochemicals : The compound's antimicrobial properties suggest potential use in agricultural applications to combat plant pathogens.
Properties
Molecular Formula |
C13H11BrFNO4 |
---|---|
Molecular Weight |
344.13 g/mol |
IUPAC Name |
ethyl 7-bromo-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrFNO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(15)9(14)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17) |
InChI Key |
AKIMPOOAFHEPLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)Br)OC |
Origin of Product |
United States |
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